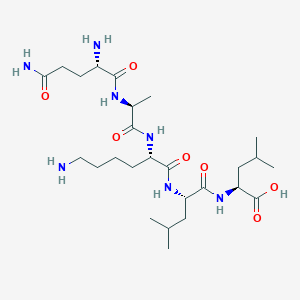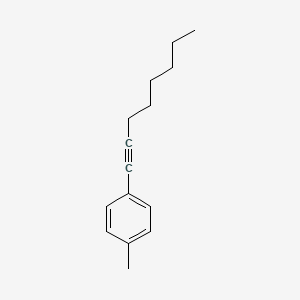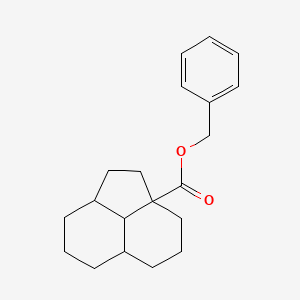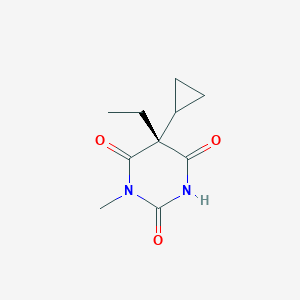![molecular formula C9H12O3 B12569873 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione CAS No. 496765-33-4](/img/structure/B12569873.png)
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound with a unique structure that includes an oxabicyclo ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its molecular formula is C9H12O3, and it is known for its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups that retain the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the additional methyl groups and dione functionality.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadienyl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
496765-33-4 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1,4,4-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-8(2)4-5(10)9(3)7(12-9)6(8)11/h7H,4H2,1-3H3 |
InChI-Schlüssel |
LNHCZGAXKGDCMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2(C(C1=O)O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
![5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-](/img/structure/B12569826.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)

![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)



![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
